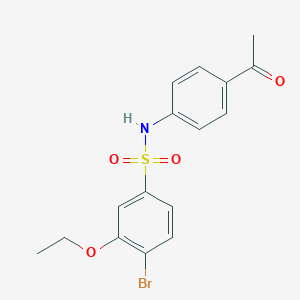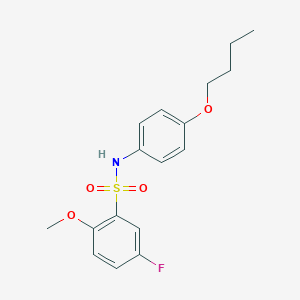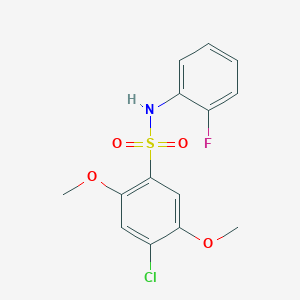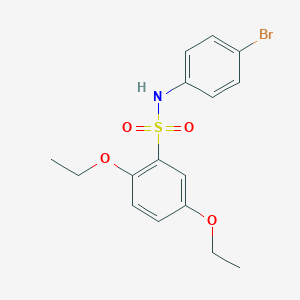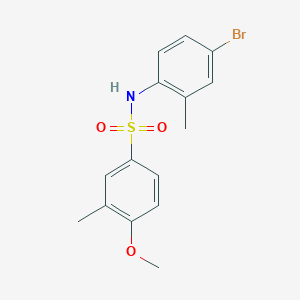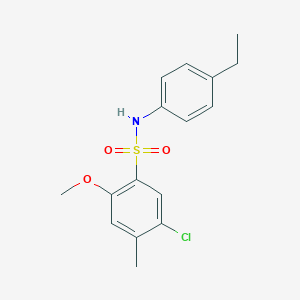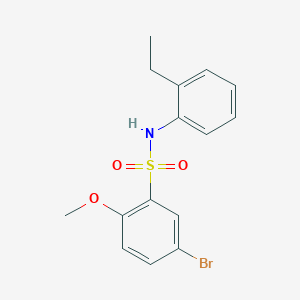
5-bromo-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-986142 and is a selective antagonist of the TYK2 enzyme.
Wissenschaftliche Forschungsanwendungen
BMS-986142 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective inhibitor of the TYK2 enzyme, which is involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune system, and dysregulation of this pathway has been linked to various autoimmune diseases and inflammatory disorders.
Wirkmechanismus
BMS-986142 selectively binds to the TYK2 enzyme and inhibits its activity, thereby blocking the JAK-STAT signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, which are implicated in various autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
BMS-986142 has been shown to have potent anti-inflammatory effects in various preclinical models of autoimmune diseases and inflammatory disorders. It has been found to reduce the severity of symptoms in models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. BMS-986142 has also been shown to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986142 is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. It also has a good safety profile in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of BMS-986142 is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on BMS-986142. One area of interest is its potential applications in the treatment of autoimmune diseases and inflammatory disorders. Further preclinical studies are needed to investigate its efficacy and safety in these conditions. Another area of interest is its potential applications in the treatment of cancer. TYK2 has been implicated in the progression of certain types of cancer, and BMS-986142 could potentially be used as a targeted therapy for these cancers. Additionally, further research is needed to optimize the synthesis method of BMS-986142 and improve its solubility for in vivo administration.
Conclusion
BMS-986142 is a promising compound with potential applications in various fields of scientific research. Its selectivity for the TYK2 enzyme and potent anti-inflammatory effects make it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders. Further research is needed to investigate its efficacy and safety in these conditions, as well as its potential applications in the treatment of cancer.
Synthesemethoden
The synthesis of BMS-986142 involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-ethylphenylamine to form the intermediate compound, which is then reacted with potassium tert-butoxide and 5-bromo-2-fluorobenzonitrile to form the final product. This synthesis method has been optimized to produce BMS-986142 in high yields and purity.
Eigenschaften
Molekularformel |
C15H16BrNO3S |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
5-bromo-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-11-6-4-5-7-13(11)17-21(18,19)15-10-12(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
CUDIWPYBFNZPDG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Kanonische SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



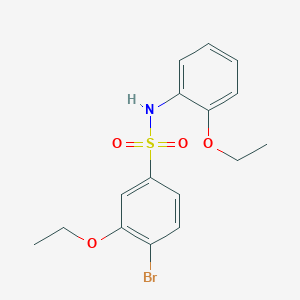
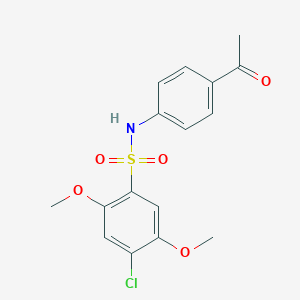
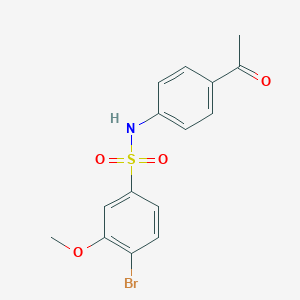
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
